1,4-Dicyano-2-butene

説明

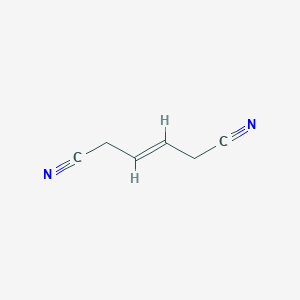

Structure

3D Structure

特性

IUPAC Name |

(E)-hex-3-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVZXPLUMFUWHW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314365 | |

| Record name | (3E)-3-Hexenedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline solid; [MSDSonline] | |

| Record name | 3-Hexenedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18715-38-3, 1119-85-3 | |

| Record name | (3E)-3-Hexenedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18715-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenedinitrile, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018715383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexenedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-hex-3-enedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENEDINITRILE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMI3J48MFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-HEXENEDINITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Synthetic Methodologies for 1,4 Dicyano 2 Butene and Derivatives

Halogenation-Cyanation Routes to 1,4-Dicyano-2-butene (B72079)

A prevalent and historically significant approach to synthesizing this compound involves a two-step process: the halogenation of butadiene followed by the cyanation of the resulting dihalo-butene isomers. This route has been subject to extensive research to optimize yields and selectivity.

The direct displacement of halogens in 1,4-dihalo-2-butenes with cyanide ions from alkali metal cyanides represents a fundamental method for the synthesis of this compound. google.com The most common starting materials are 1,4-dichloro-2-butene and 1,4-dibromo-2-butene, with sodium cyanide and potassium cyanide being the typical cyanide sources. google.com

The general reaction can be represented as:

X-CH₂-CH=CH-CH₂-X + 2 MCN → NC-CH₂-CH=CH-CH₂-CN + 2 MX (where X = Cl, Br and M = Na, K)

Early iterations of this method, however, were hampered by side reactions, such as dehydrohalogenation, which led to the formation of byproducts like cyanoprene and resulted in lower yields. google.com

The efficiency of the cyanation reaction is highly dependent on the choice of reaction medium and the presence of catalysts. google.com Initial syntheses were often carried out in alkaline alcoholic solutions. google.com However, these conditions were found to promote undesirable side reactions. google.com Subsequent research demonstrated that aqueous acidic reaction media could have a very favorable effect on the reaction. google.com

Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate the reaction between the water-soluble alkali metal cyanide and the organic-soluble dihalobutene. crdeepjournal.org Quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride, are commonly employed as phase-transfer catalysts. orgsyn.orgmdpi.com These catalysts transport the cyanide anion from the aqueous phase to the organic phase, where it can react with the dihalobutene. crdeepjournal.org The use of PTC can lead to increased yields and reduced reaction times. crdeepjournal.org

The introduction of catalysts, such as copper compounds, has also been shown to significantly improve the yield of this compound. For instance, the reaction of 1,4-dichloro-2-butene with sodium cyanide in an acetonitrile (B52724) solvent using copper sulfate (B86663) as a catalyst can achieve a yield of 93%. google.com

| Starting Material | Cyanide Source | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1,4-dichloro-2-butene | Sodium Cyanide | Acetonitrile | Copper Sulfate | 93 |

| 1,4-dichloro-2-butene | Sodium Cyanide | Acetonitrile | None | 81 |

For industrial-scale production, optimizing reaction conditions to maximize yield and minimize costs is crucial. researchgate.net Key parameters that are often optimized include temperature, reaction time, and the molar ratio of reactants. scielo.br The goal is to find a balance that provides high conversion of the starting material and high selectivity for the desired product, this compound. scielo.br

For example, while reflux conditions can ensure good homogenization of the reaction mixture, prolonged reaction times may lead to a decrease in selectivity due to the formation of byproducts. scielo.br Therefore, careful control of the reaction duration is necessary. The choice of solvent is also a critical factor, with a preference for those that offer a good balance between conversion and selectivity, and are also environmentally friendlier. scielo.br

A more direct and economical route for the industrial production of this compound utilizes the mixture of dichlorobutenes obtained from the chlorination of 1,3-butadiene (B125203). google.com This chlorination process typically yields a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene (B1205564). google.comwikipedia.org The ability to use this isomeric mixture directly as the starting material for the cyanation reaction is a significant advantage, as it eliminates the need for a costly separation step. google.com

Both 1,4-dichloro-2-butene and 3,4-dichloro-1-butene react to form the same product, this compound. google.comgoogle.com This is because the cyanation of 3,4-dichloro-1-butene proceeds via an allylic rearrangement.

The use of cuprous halides, such as cuprous chloride and cuprous bromide, as catalysts is a key aspect of this synthetic route. google.com These catalysts are essential for achieving high yields when starting from the mixture of dichlorobutenes. google.com The cuprous halide is typically dissolved in the organic nitrile solvent used as the reaction medium. google.com The catalytic action of cuprous halides is believed to facilitate the displacement of the chlorine atoms by the cyanide group. Copper-catalyzed cyanation reactions are a well-established class of reactions in organic synthesis. organic-chemistry.orgnih.gov

The choice of solvent plays a crucial role in the success of the cyanation reaction of dichlorobutenes. Organic nitriles that are liquid at the reaction temperature and can dissolve the cuprous halide catalyst have been found to be particularly effective. google.com Suitable organic nitrile solvents include acetonitrile, propionitrile, n-butyronitrile, and benzonitrile. google.com

These solvents are advantageous because they are relatively inert under the reaction conditions and provide a suitable medium for both the organic substrate and the dissolved catalyst. It is important to use organic nitriles that are free from aliphatic unsaturation, as unsaturated nitriles can lead to undesired side reactions such as polymerization. google.com

| Starting Material | Cyanide Source | Solvent | Catalyst |

|---|---|---|---|

| Dichloro addition product of 1,3-butadiene | Sodium Cyanide | Acetonitrile | Cuprous Chloride |

| 1,4-dichloro-2-butene | Sodium Cyanide | n-Butyronitrile | Cuprous Bromide |

| 3,4-dichloro-1-butene | Alkali Metal Cyanide | Liquid organic nitrile | Cuprous Chloride |

Synthesis from Dichloro Addition Products of 1,3-Butadiene

Hydrogen Cyanide Addition Approaches

The addition of hydrogen cyanide (HCN) to unsaturated C4 molecules serves as a direct route to forming the dinitrile structure of this compound. This process, known as hydrocyanation, can be applied to different substrates, including diols and dihalides of butene. wikipedia.org The effectiveness of these reactions is highly dependent on the chosen catalyst systems and the optimization of reaction conditions to maximize the yield of this compound while minimizing side reactions.

Reaction of 2-Butene-1,4-diol (B106632) with Hydrogen Cyanide

A notable synthetic pathway to this compound involves the reaction of 2-butene-1,4-diol with hydrogen cyanide. This method is economically advantageous as it avoids the loss of halogens as waste products, which is common in processes starting from dihalobutenes. google.com However, the success of this reaction is critically dependent on the catalyst employed.

The choice of catalyst is paramount in the reaction between 2-butene-1,4-diol and hydrogen cyanide. Early attempts utilizing cuprous chloride as a catalyst resulted in very low yields of this compound, typically ranging from 3 to 12 percent. google.com A significant improvement in yield was discovered with the use of cuprous bromide as the catalyst. This change in the catalyst system has been shown to dramatically increase the efficiency of the conversion of 2-butene-1,4-diol to the desired dinitrile. google.com

The mechanism of hydrocyanation of alkenes, which is analogous to this reaction, generally involves the oxidative addition of HCN to a low-valent metal complex, forming a hydrido cyanide complex. wikipedia.org The alkene (in this case, 2-butene-1,4-diol) then coordinates to this complex, followed by migratory insertion to form an alkylmetal cyanide. The final step is the reductive elimination of the nitrile product. wikipedia.org

The optimization of process parameters is crucial for maximizing the yield of this compound from 2-butene-1,4-diol. A key factor is the catalyst, with cuprous bromide demonstrating superior performance over cuprous chloride. google.com In a comparative demonstration, the reaction of 2-butene-1,4-diol and hydrogen cyanide was carried out under similar conditions, with the only significant variable being the cuprous halide catalyst.

The procedure using the less effective cuprous chloride catalyst involved a mixture of ammonium chloride, water, and cuprous chloride, to which 2-butene-1,4-diol was added over several hours. google.com In contrast, the use of cuprous bromide under optimized conditions leads to a remarkable increase in yield.

Below is a data table illustrating the significant difference in yield based on the catalyst used.

| Catalyst | Reactants | Yield of this compound |

| Cuprous Chloride | 2-Butene-1,4-diol, Hydrogen Cyanide, Ammonium Chloride, Water | 3-12% |

| Cuprous Bromide | 2-Butene-1,4-diol, Hydrogen Cyanide | Significantly higher than with CuCl |

Data sourced from patent literature describing the improvement in yield. google.com

Reaction of Dichlorobutenes with Hydrogen Cyanide in Acidic Media

An alternative and effective method for the synthesis of this compound is the reaction of dichlorobutenes with hydrogen cyanide. Both 1,4-dichloro-2-butene and 3,4-dichloro-1-butene can be used as starting materials, as both isomers yield the same this compound product. A challenge in this synthesis is the formation of hydrogen chloride (HCl) as a byproduct, which can lead to undesirable side reactions. To mitigate this, the reaction is typically carried out in the presence of a hydrogen chloride acceptor.

The presence of a hydrogen chloride acceptor is critical for achieving high yields of this compound from dichlorobutenes. These acceptors neutralize the HCl formed during the reaction, preventing it from participating in side reactions that would lower the yield of the desired product. An effective HCl acceptor should be substantially insoluble in the organic diluent used for the reaction.

Alkaline earth metal carbonates, such as calcium carbonate (CaCO₃), have been successfully employed as hydrogen chloride acceptors. In one iteration of this process, calcium carbonate is used in sufficient quantity to absorb the hydrogen halide formed. The use of such acceptors avoids the issues associated with alkaline mediums, which can cause dehydrohalogenation and the formation of byproducts like cyanoprene.

The following table provides an example of a reaction setup using a hydrogen chloride acceptor.

| Reactant | Solvent | HCl Acceptor | Catalyst | Temperature | Pressure |

| 1,4-Dichloro-2-butene | Ethylene (B1197577) Glycol Monomethyl Ether | Calcium Carbonate | Copper Chloride | 50-150 °C | Autogenous |

This data is illustrative of a process described in patent literature.

The choice of solvent plays a significant role in the reaction of dichlorobutenes with hydrogen cyanide. While aqueous acidic reaction media have shown favorable results, non-aqueous solvents are often preferred to avoid potential complications with water. However, the use of non-aqueous solvents has historically led to low yields or very slow reaction rates.

A breakthrough in this area was the discovery that certain organic solvents, specifically glycols and glycol ethers, are particularly effective for this reaction when used in conjunction with an insoluble hydrogen chloride acceptor. Ethylene glycol monomethyl ether is a prime example of a suitable solvent. The reaction mixture should contain no more than 5% water based on the weight of the organic solvent. In general, other organic solvents are not as effective as the specified glycols and glycol ethers. The weight of the solvent can range from 0.5 to 10 times the weight of the dichlorobutene.

Novel Synthetic Routes to this compound

Modern organic synthesis seeks to build molecules through efficient and novel pathways. For this compound, recent developments have focused on methods that construct the carbon skeleton and introduce the nitrile functionalities in creative ways. These include building from the C2 unit of acetylene (B1199291), transforming functional group precursors like diols or their derivatives, and forming the central carbon-carbon double bond directly via cross-coupling reactions.

A novel approach to synthesizing this compound begins with the simplest alkyne, acetylene. This method builds the C4 backbone of the target molecule through a sequence of bromination and subsequent coupling reactions, offering an alternative to syntheses starting from butadiene derivatives. wikipedia.org

The initial step in this pathway involves the controlled bromination of acetylene to form a key intermediate, trans-1,2-dibromoethene. To prevent the formation of the over-brominated 1,1,2,2-tetrabromoethane, the reaction is typically performed using an excess of acetylene relative to bromine. wikipedia.org The reaction proceeds by passing acetylene gas through a solution of bromine in a suitable solvent like dichloromethane, often with a catalyst such as N,N-dimethyl-formamide (DMF). chemicalbook.com This yields the dibromoethene product, which can then be purified and used in the subsequent coupling step. chemicalbook.com

The second stage of the synthesis involves a coupling reaction where the trans-1,2-dibromoethene is reacted with a nitrile source, such as trimethylsilyl (B98337) acetonitrile, to form this compound. wikipedia.org This carbon-carbon bond-forming step is crucial for elongating the carbon chain and introducing the required cyano groups.

| Reactant A | Reactant B | Catalyst/Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| Acetylene | Bromine | DMF / Dichloromethane | -5 to 0 °C, then Room Temp. | 4 hours | trans-1,2-Dibromoethylene | 73% |

The coupling of trans-1,2-dibromoethene with the nitrile source is effectively catalyzed by cuprous salts, such as cuprous iodide (CuI) or cuprous bromide (CuBr). wikipedia.orggoogle.com Copper-catalyzed coupling reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov In this context, the cuprous salt likely facilitates the reaction by activating the carbon-bromine bond of the dibromoethene, making it more susceptible to nucleophilic attack by the cyanide source. This type of catalysis is fundamental in related Ullmann-type reactions and other cross-coupling processes involving aryl or vinyl halides. researchgate.net The use of copper is advantageous due to its relatively low cost and unique reactivity profile in mediating the formation of bonds with nitrile-containing fragments. nih.gov

The synthesis of nitriles via dehydration is a well-established transformation in organic chemistry. However, the term "dehydration" in this context typically refers to the elimination of water from a primary amide to yield a nitrile, rather than the direct conversion of an alcohol to a nitrile. The direct dehydration of the corresponding diol, 2-butene-1,4-diol, would be expected to yield unsaturated ethers or dienes, not the dinitrile.

Therefore, a chemically plausible interpretation of this route involves the dehydration of the corresponding diamide, 2-butene-1,4-diamide. In this hypothetical pathway, 2-butene-1,4-diamide would be treated with a dehydrating agent to convert both amide functionalities into nitrile groups. While this specific transformation for 2-butene-1,4-diamide is not extensively documented, the general dehydration of amides is a standard procedure.

Modern catalytic methods offer powerful strategies for forming carbon-carbon double bonds, providing a direct route to the central olefinic structure of this compound.

One of the most direct and elegant potential routes is the self-metathesis of acrylonitrile (B1666552). Olefin metathesis is a Nobel prize-winning reaction that redistributes alkylidene fragments of alkenes using metal carbene catalysts, such as those based on ruthenium (e.g., Grubbs catalysts) or molybdenum. wikipedia.org In a self-metathesis reaction, two molecules of acrylonitrile would react to form one molecule of this compound and one molecule of ethylene gas. While acrylonitrile has been considered a challenging substrate for metathesis, significant progress has been made using second-generation Grubbs-Hoveyda catalysts. researchgate.netsci-hub.ru

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, also represent viable, though less direct, strategies. wikipedia.orglibretexts.org

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org A hypothetical synthesis of this compound could involve the palladium-catalyzed coupling of a 3-halopropenenitrile (e.g., 3-bromoacrylonitrile) with acrylonitrile. This would form the six-carbon backbone and the central double bond in a single step.

Suzuki Coupling : The Suzuki reaction involves the coupling of an organoboron compound with an organic halide. libretexts.orgnih.gov A plausible route could involve the synthesis of a borylated acrylonitrile derivative (e.g., (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylonitrile) and its subsequent palladium-catalyzed coupling with a 3-halopropenenitrile. The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including nitriles. nih.govrsc.org

Iii. Chemical Transformations and Reaction Mechanisms of 1,4 Dicyano 2 Butene

Nucleophilic Addition Reactions Involving Cyano Groups

The chemical reactivity of 1,4-dicyano-2-butene (B72079) is significantly influenced by the presence of its two cyano (nitrile) groups. These groups can undergo nucleophilic addition reactions, a class of reactions where a nucleophile, a chemical species rich in electrons, attacks an electron-deficient center. This reactivity is a cornerstone of the compound's utility in organic synthesis. The susceptibility of the cyano groups to nucleophilic attack allows for the construction of a variety of more complex molecules. The presence of an alcohol during reactions involving 4,5-dicyano-1-methylimidazole with certain copper compounds can lead to the alcoholysis of a cyano group, demonstrating a nucleophilic addition of the alcohol molecule to the nitrile. uef.fi

The nitrile group (–C≡N) is a potent electron-withdrawing group. This property stems from the high electronegativity of the nitrogen atom, which polarizes the carbon-nitrogen triple bond, drawing electron density towards the nitrogen. This effect makes the carbon atom of the nitrile group electrophilic, meaning it is susceptible to attack by nucleophiles. In the context of this compound, this electron-withdrawing nature is crucial to its reactivity profile. The presence of these groups activates the molecule for nucleophilic attack. inflibnet.ac.in The electron-withdrawing character of the nitrile functionality has been studied using techniques like vibrational Stark spectroscopy, which can probe the electronic structure of molecules. smoldyn.org The electron-withdrawing nature of the nitrile group can also influence the nucleophilicity of a second nitrile group within the same molecule, potentially reducing its reactivity towards certain reagents. arkat-usa.org

The susceptibility of the cyano groups in this compound to nucleophilic addition is a key feature exploited in various synthetic applications. This reactivity allows for the transformation of the nitrile functionalities into other valuable chemical groups. For instance, the nucleophilic addition of carbanions to activated alkenes, a reaction known as Michael addition, is a powerful tool for carbon-carbon bond formation. inflibnet.ac.in While simple alkenes are not typically reactive towards nucleophiles, the presence of electron-withdrawing groups like nitriles activates the double bond for such attacks. inflibnet.ac.in The reaction of 1,4-dihalo-2-butenes with alkali metal cyanides to produce this compound itself is a nucleophilic substitution reaction. google.com This compound serves as a precursor to industrially significant chemicals like adiponitrile (B1665535), which is a key monomer for the production of nylon. juniperpublishers.com The ability of nitriles to be converted into a wide array of other functional groups, such as amines, amides, and carboxylic acids, underscores their importance as synthetic intermediates. rsc.org

| Reaction Type | Description | Relevance to this compound Chemistry |

| Nucleophilic Addition | An addition reaction where a nucleophile attacks an electron-poor center. | The primary mode of reaction for the cyano groups in this compound. |

| Michael Addition | The nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound or other activated alkene. | The electron-withdrawing nitrile groups in this compound activate the double bond for this type of reaction. inflibnet.ac.in |

| Hydrolysis | A chemical reaction in which a molecule of water breaks one or more chemical bonds. | Can be used to convert the nitrile groups into carboxylic acids. |

| Hydrogenation | A chemical reaction that results in an addition of hydrogen, usually to unsaturated compounds. | Can be used to reduce the nitrile groups to amines. |

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The most notable of these for this compound is the Diels-Alder reaction. wikipedia.orgbritannica.com

The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings. msu.edu It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene or alkyne. masterorganicchemistry.com In this context, this compound, with its carbon-carbon double bond, can act as a dienophile. The presence of the electron-withdrawing cyano groups on the dienophile generally facilitates the reaction. msu.edulibretexts.org The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org

A key feature of the Diels-Alder reaction is its stereospecificity, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org If the substituents on the dienophile are cis to each other, they will remain cis in the resulting cyclohexene (B86901) ring. libretexts.org Conversely, if the substituents are trans, they will be trans in the product. libretexts.orglibretexts.org Therefore, the reaction of cis-1,4-dicyano-2-butene with a diene would be expected to yield a product with the two cyano groups in a cis relationship, while the reaction of trans-1,4-dicyano-2-butene would lead to a trans product. This high degree of stereochemical control is a major reason for the synthetic utility of the Diels-Alder reaction. masterorganicchemistry.comyoutube.com

| Dienophile Isomer | Expected Product Stereochemistry |

| cis-1,4-Dicyano-2-butene | cis arrangement of cyano groups in the cyclohexene product. |

| trans-1,4-Dicyano-2-butene | trans arrangement of cyano groups in the cyclohexene product. |

The facility and stereochemical outcome of Diels-Alder reactions can be rationalized using Frontier Molecular Orbital (FMO) theory. uniurb.itwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In a typical Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. libretexts.orglibretexts.org Electron-withdrawing groups, such as the cyano groups in this compound, lower the energy of the dienophile's LUMO. This smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger interaction and a faster reaction rate. The symmetry of these frontier orbitals must allow for constructive overlap to form the new sigma bonds in a suprafacial manner, where the new bonds are formed on the same face of each component. libretexts.orglibretexts.org This orbital symmetry requirement is what dictates the concerted nature and stereospecificity of the reaction. wikipedia.org

[2+2] Cycloaddition Reactions and Subsequent Cycloreversion

The [2+2] cycloaddition is a pericyclic reaction that forms a cyclobutane (B1203170) or cyclobutene (B1205218) ring from two pi bonds. fiveable.me While thermally forbidden by the Woodward-Hoffmann rules, these reactions can be promoted by light or catalysts. fiveable.me An important characteristic of these reactions is the retention of the stereochemistry of the reactants in the product. fiveable.me The reversibility of [2+2] cycloadditions allows for their use in cycloaddition-cycloreversion strategies. fiveable.me

In certain [2+2] cycloaddition reactions, particularly those involving highly polarized reactants, a stepwise mechanism involving a zwitterionic intermediate is proposed. surrey.ac.ukresearchgate.net For instance, the reaction between an electron-rich alkyne and an electron-deficient dicyanovinyl derivative is suggested to proceed through the initial nucleophilic attack of the alkyne on the electrophile. surrey.ac.ukresearchgate.net This attack generates a transient zwitterionic intermediate, where the negative charge is stabilized by the dicyanovinyl group. researchgate.netnih.gov This intermediate then rapidly cyclizes to form the cyclobutene ring. surrey.ac.uk The presence of zwitterionic intermediates can be supported by trapping experiments with solvents like methanol. researchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, also support the existence of these intermediates in certain cycloaddition reactions. acs.orgmdpi.com

Computational chemistry plays a vital role in elucidating the mechanisms of [2+2] cycloaddition-cycloreversion reactions. researchgate.netnih.gov Methods like unrestricted B3LYP/6-31G(d) level of theory are used to study the kinetics and mechanism. researchgate.netnih.gov These studies can predict activation parameters (ΔH‡, ΔS‡, and ΔG‡) that are often in good agreement with experimental values. researchgate.netnih.gov

Computational analysis can also predict the structures and solvation energies of intermediates, providing insights into the reaction pathway. researchgate.netnih.gov For example, in the reaction of 4-(N,N-dimethylamino)phenylacetylene with para-substituted benzylidenemalononitriles, computational studies suggested that the rate-determining step is the formation of a zwitterionic intermediate. researchgate.netnih.gov Furthermore, these studies predicted that for a different electrophile, 1,1-dicyanoethene, the subsequent cycloreversion of the cyclobutene intermediate would become the rate-determining step, a prediction that was later confirmed experimentally by isolating the dicyanocyclobutene intermediate. researchgate.netnih.gov Computational studies are also employed to investigate reaction pathways for other types of cycloadditions, such as the [4+2] cycloaddition of alkyne/polyyne dimerization. nih.gov

Isomerization Studies of this compound

This compound can undergo isomerization to form 1,4-dicyano-1-butene. google.comgoogle.com This isomerization is of industrial importance as 1,4-dicyano-1-butene is a precursor to hexamethylenediamine (B150038), a key component in the production of nylon. google.com The isomerization can be achieved by heating this compound in the presence of certain catalysts.

One method involves heating this compound in a reaction medium with a high dielectric constant (above 10 at 18°C) in contact with a hydrogenating metal at temperatures between 50 and 175°C. google.com Another catalytic method employs amines with a pKa value between 6 and 12 at elevated temperatures (75-150°C). google.com Catalysts such as piperidine (B6355638) and triethylamine (B128534) have been used, typically in amounts of 0.08 to 2% by weight. google.com The progress of the isomerization can be monitored by observing the physical state of the product at room temperature; the starting material is a solid, while the isomerized product is a liquid. google.com

In some cases, the isomerization can be part of a larger reaction sequence. For example, during the synthesis of this compound from 1,4-dichloro-2-butene and sodium cyanide, any 3,4-dicyano-1-butene formed can undergo an allylic rearrangement to yield more of the desired this compound. juniperpublishers.com Iridium complexes have also been shown to catalyze the isomerization of trans-1,4-dicyano-2-butene to its cis- and trans-1,4-dicyano-1-butene isomers at 100°C. koreascience.kr

Conversion to 1,4-Dicyano-1-butene

Reduction Reactions

This compound is a key intermediate in the synthesis of hexamethylenediamine (HMDA), a crucial monomer for the production of nylon 6,6. juniperpublishers.com The process involves the hydrogenation of 1,4-dicyanobutenes. googleapis.com The initial mixture of this compound isomers is hydrogenated to adiponitrile. lookchem.com This adiponitrile is then further hydrogenated to yield hexamethylenediamine. juniperpublishers.comjuniperpublishers.com To minimize the formation of by-products like triamines, an excess of ammonia (B1221849) is often used during the final hydrogenation step. juniperpublishers.comjuniperpublishers.com

The reduction of nitriles can be achieved under single electron transfer conditions using samarium(II) iodide (SmI2), also known as Kagan's reagent. researchgate.netorganic-chemistry.org Photoexcitation of SmI2 generates a highly reactive excited state capable of transferring an electron to substrates that are otherwise difficult to reduce. researchgate.net This method has been applied to the reduction of both aromatic and aliphatic nitriles, including phenylacetonitrile, to their corresponding primary amines in the presence of a proton source like methanol. researchgate.net The electron transfer from the excited Sm(II) to the nitrile group results in the formation of an imidoyl-type radical. researchgate.netorganic-chemistry.org This photostimulated approach offers a "green" and sustainable alternative to traditional reducing agents. researchgate.net

Polymerization Reactions of this compound

This compound serves as a monomer in polymer chemistry, where its ability to undergo polymerization reactions leads to the formation of new polymer chains. guidechem.comguidechem.com The presence of the carbon-carbon double bond allows it to participate in addition polymerization, while the nitrile groups offer sites for further chemical modification. It can also be used as a crosslinking agent in the manufacturing of materials like adhesives. guidechem.comguidechem.com

A significant application of this compound in polymer science is its use as a chain transfer agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP). acs.orgacs.org In this role, it is not the primary monomer being polymerized but rather an acyclic olefin that controls the molecular weight and introduces functional end-groups onto the polymer chains. researchgate.net The process involves the cross-metathesis between the propagating metal alkylidene complex (formed from a cyclic olefin monomer and a catalyst) and the CTA. daneshyari.com

This compound is specifically used as a difunctional CTA for the synthesis of dicyano-terminated telechelic polybutadienes (TPBs). acs.orgacs.org Telechelic polymers are macromolecules that have functional groups at both ends of the polymer chain. acs.org In this synthesis, a cyclic olefin monomer, typically 1,5-cyclooctadiene (B75094) (COD), is polymerized via ROMP in the presence of this compound. acs.orgnih.gov The CTA cleaves the propagating polymer chain and introduces a cyano group at each end, resulting in a dicyano-telechelic polybutadiene (B167195). acs.org These dicyano-terminated polymers can then be subjected to further reactions, such as reduction with lithium aluminum hydride (LiAlH₄), to convert the terminal nitrile groups into primary amines, yielding diamino-telechelic polybutadienes. acs.orgnih.gov However, the acidity of the allylic protons alpha to the nitrile group in this compound can lead to side reactions and a low degree of functionality during this reduction step. nih.gov

The use of chain transfer agents like this compound is a critical strategy for controlling the molecular weight of polymers produced via ROMP. researchgate.netnih.gov The molecular weight of the resulting telechelic polybutadiene is inversely proportional to the molar ratio of the CTA to the cyclic monomer ([CTA]/[Monomer]). acs.org By adjusting this ratio, polymers with a wide range of molecular weights, from oligomers to high molecular weight polymers (up to 200 kg/mol ), can be synthesized. acs.orgnih.gov

To achieve better control over molecular weight and ensure high functionality, a "two-stage" protocol has been developed. acs.orgacs.org In the first stage, a small portion of the cyclic monomer (COD) and the entire amount of the CTA (this compound) are copolymerized to form a low-viscosity telechelic oligomer. acs.orgacs.org Once all the CTA is consumed, the remainder of the COD is added. acs.orgacs.org This method allows for more precise control over the polymer's final molecular weight and improves the incorporation of the functional end-groups, leading to higher functionality in the final telechelic polymer. acs.orgacs.org

The following table presents data on the synthesis of dicyano-telechelic polybutadienes using this compound as a CTA, illustrating the control over molecular weight.

| Monomer | Chain Transfer Agent (CTA) | [COD]/[CTA] Ratio | Catalyst | Resulting Polymer Mn ( kg/mol ) |

| 1,5-Cyclooctadiene (COD) | This compound | 200 | Grubbs 2nd Gen. (G2) | 20.8 |

| 1,5-Cyclooctadiene (COD) | This compound | 400 | Grubbs 2nd Gen. (G2) | 41.6 |

| 1,5-Cyclooctadiene (COD) | This compound | 1000 | Grubbs 2nd Gen. (G2) | 105.0 |

| 1,5-Cyclooctadiene (COD) | This compound | 2000 | Grubbs 2nd Gen. (G2) | 185.0 |

| Data adapted from research findings on ROMP of COD with CTAs. acs.org |

Radical Ring-Opening Polymerization (RROP) of Vinylcyclopropane (B126155) Derivatives

Radical ring-opening polymerization (RROP) of vinylcyclopropane (VCP) derivatives is a significant method for synthesizing polymers with carbon-carbon double bonds integrated into the main chain. This process is initiated by the reaction of the vinyl group of a VCP monomer with a radical species, which forms a carbon radical adjacent to the cyclopropane (B1198618) ring. Subsequently, the strained cyclopropane ring undergoes opening to produce an acyclic radical species that propagates the polymerization. nii.ac.jp The substituents on the cyclopropane ring, often electron-withdrawing groups like cyano or ester groups, play a crucial role in stabilizing the adjacent radical, thereby facilitating the ring-opening process. nii.ac.jpresearchgate.net Generally, the cleavage of the C1-C2 bond of the cyclopropane ring is favored. nii.ac.jp

A key advantage of RROP of VCPs is the reduced volume shrinkage during polymerization compared to conventional vinyl monomers, making them suitable for applications where dimensional stability is critical, such as in coatings and dental materials. nii.ac.jpresearchgate.net

In the context of dicyano-substituted VCPs, such as 1,1-dicyano-2-vinylcyclopropane, the strong radical-stabilizing ability of the two cyano groups promotes the expected RROP. nii.ac.jp However, this can also lead to crosslinking, resulting in polymers that are insoluble in common organic solvents. This crosslinking is thought to occur via the addition of a propagating radical to a carbon-carbon double bond within the polymer main chain. nii.ac.jp Research has shown that the choice of solvent can influence the outcome of the polymerization. For instance, the RROP of 1,1-dicyano-2-vinylcyclopropane using AIBN as an initiator at 65°C yielded a soluble homopolymer in benzonitrile, whereas using other solvents like chlorobenzene (B131634) resulted in crosslinked, insoluble gels. nii.ac.jp

The copolymerization of dicyano-VCPs with other monomers, such as 1-cyano-1-ester-2-vinylcyclopropanes, has also been explored. The properties of the resulting copolymers, including solubility and thermal stability, can be tuned by adjusting the monomer feed ratio. Increasing the proportion of the 1,1-dicyano-2-vinylcyclopropane unit tends to decrease the solubility of the copolymer in organic solvents while increasing its glass transition temperature and thermal stability. nii.ac.jp

Recent advancements have also focused on organocatalyzed photoredox RROP of VCPs. This method offers high monomer conversions and excellent control over the polymerization process, leading to polymers with predictable molecular weights and low dispersity. nih.govresearchgate.net By manipulating reaction conditions like concentration and temperature, it is possible to control the polymer microstructure, specifically the ratio of linear to cyclic repeating units, which in turn influences the material's thermal and viscoelastic properties. nih.gov

Table 1: Radical Ring-Opening Polymerization of 1,1-dicyano-2-vinylcyclopropane (1) in Various Solvents

| Entry | Solvent | Time (h) | Yield (%) | Solubility |

|---|---|---|---|---|

| 1 | Chlorobenzene | 1 | 45 | Insoluble |

| 2 | Benzonitrile | 24 | 60 | Soluble |

| 3 | Anisole | 2 | 48 | Insoluble |

| 4 | Nitrobenzene | 24 | 25 | Insoluble |

Polymerization was conducted with monomer 1 and AIBN at 65°C. Data sourced from nii.ac.jp.

Polymerization Inhibitors in Related Industrial Processes

In industrial processes involving compounds prone to polymerization, such as the synthesis and purification of this compound and related monomers, the use of polymerization inhibitors is crucial. juniperpublishers.comjuniperpublishers.com These inhibitors prevent the premature and uncontrolled polymerization of monomers, which can be initiated by factors like heat, light, or the presence of oxygen and other impurities. juniperpublishers.com Unwanted polymerization can lead to product loss, equipment fouling, and safety hazards.

During the production of chloroprene (B89495), an industrially significant monomer, distillation processes require the strict exclusion of oxygen, as its presence can initiate auto-oxidation and subsequent polymerization. juniperpublishers.comjuniperpublishers.com To mitigate this, polymerization inhibitors are commonly added during distillation. juniperpublishers.comjuniperpublishers.com Similarly, in the synthesis of this compound from the reaction of dichlorobutenes with sodium cyanide, there is a potential for polymerization, especially under alkaline or oxygenated conditions. juniperpublishers.com The presence of more than 2% moisture in the solvent or atmospheric oxygen can trigger polymerization. Therefore, maintaining anhydrous and oxygen-free reaction environments is critical, and inhibitors like hydroquinone (B1673460) may be used during the isolation of the product.

The hydrogenation of dinitriles, such as 1,4-dicyanobutene isomers to produce hexamethylenediamine, is another process where inhibitors are employed. The hydrogenation is often carried out in the presence of an organic solvent which may contain a polymerization inhibitor to ensure the stability of the reactants and products. google.com

A variety of substances can act as polymerization inhibitors or stabilizers in different industrial formulations. These can include phenolic compounds (like hydroquinone), aromatic alcohols, and various proprietary stabilizers. google.comgoogle.com For instance, in the context of in-can preservation of aqueous products like paints and polymer emulsions, compounds such as 1,2-dibromo-2,4-dicyanobutane (B1206852) are used as preservatives, which also function to prevent microbial-induced degradation and polymerization. lanxess.comfao.org The choice of inhibitor depends on the specific monomer, the process conditions, and the desired final product characteristics.

Iv. Advanced Spectroscopic and Analytical Characterization for Research on 1,4 Dicyano 2 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 1,4-dicyano-2-butene (B72079). Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR spectroscopy is a primary method for determining the isomeric purity of this compound. The chemical shifts and coupling constants of the protons are distinct for the cis and trans isomers. The presence of a single set of signals corresponding to the olefinic and methylene (B1212753) protons can confirm a high degree of isomeric purity. For instance, a well-defined set of signals for the olefinic protons indicates an exclusive trans configuration of the double bond. researchgate.net

In reactions where this compound is a precursor to chiral molecules, ¹H NMR is used to determine the diastereomeric ratio of the products. researchgate.net The integration of distinct peaks corresponding to the different diastereomers allows for the calculation of their relative abundance. acs.orgasdlib.org This is particularly important in stereoselective synthesis, where controlling the formation of a specific stereoisomer is the goal. researchgate.net

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~5.8 | m | Olefinic Protons (-CH=CH-) |

| ~3.2 | m | Methylene Protons (-CH₂-CN) |

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~117 | Nitrile Carbon (C≡N) |

| ~128 | Olefinic Carbon (-CH=CH-) |

| ~25 | Methylene Carbon (-CH₂-CN) |

Note: Values are approximate and can be influenced by the solvent and reference standard.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. mvpsvktcollege.ac.in

For this compound, the most characteristic absorption is the nitrile (C≡N) stretching vibration, which appears as a sharp, intense band around 2240-2265 cm⁻¹. Another key feature is the C=C stretching vibration of the alkene group, which is typically found in the 1600-1700 cm⁻¹ region. mvpsvktcollege.ac.inlibretexts.org The out-of-plane C-H bending vibration for a trans-alkene, often observed around 960-972 cm⁻¹, provides further evidence for the trans stereochemistry. cdnsciencepub.com

Table 3: Key IR Absorption Bands for trans-1,4-Dicyano-2-butene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2265 | Medium | C≡N Stretch |

| ~972 | Strong | trans-CH=CH- Out-of-Plane Bend |

Source: Adapted from Canadian Science Publishing. cdnsciencepub.com

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. google.com In GC, the components of a volatile mixture are separated based on their differential partitioning between a stationary phase and a mobile gas phase. scribd.com

GC analysis can effectively separate this compound from starting materials, byproducts, and other isomers, such as 1,4-dicyano-1-butene. justia.comgoogle.com The area of the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative purity assessment. scribd.com Furthermore, by taking samples from a reaction mixture at different time points and analyzing them by GC, the conversion of reactants and the formation of products can be tracked, providing valuable kinetic data. justia.com

High-Performance Liquid Chromatography (HPLC) in Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique used for the analysis of this compound, particularly in complex mixtures. wikipedia.orgopenaccessjournals.com HPLC separates components based on their interactions with a stationary phase and a liquid mobile phase under high pressure. wikipedia.org

This method is highly versatile and can be adapted to separate compounds with a wide range of polarities. scribd.com For instance, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is well-suited for separating this compound from more polar or less polar impurities. The high resolution and sensitivity of HPLC make it an indispensable tool for quality control and for the detailed analysis of reaction mixtures containing dicyanobutene (B1295797) isomers. openaccessjournals.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (106.13 g/mol ). nih.govdocbrown.info Additionally, the molecule will fragment in a characteristic pattern, providing clues about its structure. arizona.edu Common fragmentation pathways may involve the loss of a cyano group (-CN) or cleavage of the carbon-carbon bonds. Analysis of these fragmentation patterns can help to confirm the identity of the compound. docbrown.inforesearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise molecular weight.

Table 4: Predicted Mass Spectrometry Adducts for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 107.06038 |

| [M+Na]⁺ | 129.04232 |

| [M-H]⁻ | 105.04582 |

| [M]⁺ | 106.05255 |

Source: Adapted from PubChemLite. uni.lu

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-Dicyano-1-butene |

| This compound |

| Adiponitrile (B1665535) |

| cis-2-Butene-1,4-diol |

Computational Chemistry for Spectroscopic Prediction

Computational chemistry serves as a powerful predictive tool in the study of this compound, enabling the theoretical calculation of its spectroscopic properties. iiit.ac.in These computational approaches, primarily rooted in quantum mechanics, allow for the simulation of infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. iiit.ac.inmuni.cz By providing a theoretical framework, these methods aid in the interpretation of experimental data, help assign spectral features to specific molecular motions or electronic transitions, and can even predict the spectroscopic characteristics of isomers or related structures before their synthesis. muni.cznsf.gov

The primary methods employed are density functional theory (DFT) and ab initio calculations. acs.orgtechconnect.org DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting vibrational and electronic properties. techconnect.orgresearchgate.net Ab initio methods, while often more computationally intensive, can provide highly accurate predictions, especially for NMR parameters. modgraph.co.ukpsu.edu

Vibrational Spectra (IR and Raman) Prediction

The prediction of IR and Raman spectra is a standard application of computational chemistry. faccts.de For this compound, a frequency calculation is performed on a geometrically optimized structure. huntresearchgroup.org.uk This calculation, typically using DFT, determines the normal modes of vibration. techconnect.org Each mode has an associated frequency and intensity, which correspond to peaks in the IR and Raman spectra. muni.czfaccts.de

The calculations are often based on the harmonic oscillator approximation, which assumes that the potential energy of a vibration is proportional to the square of the displacement from equilibrium. muni.cz This can lead to a systematic overestimation of vibrational frequencies compared to experimental values. huntresearchgroup.org.uk To correct for this, calculated frequencies are often multiplied by an empirical scaling factor, which depends on the theoretical method and basis set used. mpg.de

The predicted spectra allow for the unambiguous assignment of key vibrational modes for this compound, such as:

C≡N stretching: Expected in the 2200-2300 cm⁻¹ region.

C=C stretching: Associated with the central double bond.

CH₂ stretching, scissoring, and rocking modes.

C-C stretching and skeletal deformations.

NMR Spectra Prediction

Theoretical calculations are highly effective in predicting the ¹H and ¹³C NMR chemical shifts of this compound. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, which is implemented within both DFT and ab initio frameworks. modgraph.co.uk The calculation provides the absolute isotropic shielding value for each nucleus, which is then converted to a chemical shift (δ) by referencing it against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

These predictions are invaluable for:

Confirming molecular structure: By comparing the predicted spectrum to the experimental one.

Distinguishing between isomers: The cis (Z) and trans (E) isomers of this compound are expected to have distinct chemical shifts due to their different spatial arrangements and electronic environments.

Understanding electronic effects: The calculated shieldings reveal the influence of the electron-withdrawing nitrile groups on the different carbon and hydrogen atoms in the molecule. modgraph.co.uk

UV-Vis Spectra Prediction

The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). google.comgaussian.com This method calculates the excitation energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. gaussian.com

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. gaussian.comkarazin.ua These calculations typically focus on transitions involving the π-system of the double bond and the nitrile groups, such as π → π* and n → π* transitions. The results can help rationalize the observed color (or lack thereof) and electronic structure of the molecule. chemrxiv.org

This table presents exemplary data that would be obtained from computational chemistry simulations for the trans isomer, based on typical results for the functional groups. The specific values are representative of a DFT (B3LYP/6-31G(d)) calculation.

V. Computational and Theoretical Investigations of 1,4 Dicyano 2 Butene

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. scispace.com DFT calculations are instrumental in understanding the electronic properties and reactivity of 1,4-dicyano-2-butene (B72079).

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. imperial.ac.uklibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgwuxibiology.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.orgwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. wuxibiology.comajchem-a.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The presence of the conjugated diene system and the electron-withdrawing cyano groups significantly influences these orbitals. The HOMO is typically localized along the carbon-carbon double bonds, while the LUMO is often associated with the electron-deficient nitrile groups.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | Data not available | Data not available | Data not available |

| TCCA | Data not available | -0.79 | Data not available |

| DCH | Data not available | 0.37 | Data not available |

| NCS | Data not available | 1.09 | Data not available |

This table would be populated with specific calculated values for this compound from relevant computational studies.

The calculated electronic structure from DFT provides insights into the reactivity of this compound. The distribution of electron density and the locations of the frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. orientjchem.org For instance, the electron-deficient nature of the carbon atoms in the cyano groups suggests they are susceptible to nucleophilic attack. Conversely, the electron-rich pi system of the double bond is a likely site for electrophilic addition.

DFT can also be used to generate a molecular electrostatic potential (MEP) map, which visually represents the electrostatic potential on the electron density surface. orientjchem.org Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. orientjchem.org This allows for a more intuitive prediction of reaction sites.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational landscape of a molecule, including the relative energies and populations of different conformers. nih.govrsc.org

For this compound, MD simulations can explore the rotational freedom around the single bonds, leading to various spatial arrangements of the cyano groups relative to the butene backbone. These simulations can identify the most stable conformations and the energy barriers between them. utah.edu Understanding the conformational preferences is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules. For example, the accessibility of reaction sites can be highly dependent on the molecule's conformation.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the detailed pathways of chemical reactions. rsc.org These methods can map out the entire reaction coordinate, from reactants to products, identifying key intermediates and transition states. rsc.orgnsf.gov

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nsf.gov Quantum chemical calculations can precisely locate the geometry of the transition state and determine its energy. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the rate of a reaction. researchgate.net

For reactions involving this compound, such as its isomerization or participation in cycloaddition reactions, computational methods can characterize the relevant transition states. nsf.govnih.gov For example, in a study of the isomerization of crotononitrile, a related compound, the activation energy was determined, providing insight into the reaction kinetics. cdnsciencepub.com

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Alder-ene reaction of BCB with alkene (TS1) | DFT | 27.9 nih.gov |

| Alder-ene reaction of BCB with alkene (TS1') | DFT | 34.8 nih.gov |

| Four-membered ring opening of 4a (TS2) | DFT | 32.9 nih.gov |

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. amazon.com Exploring the PES allows chemists to identify all possible stable structures (local minima) and the pathways (transition states) that connect them. amazon.comscm.comnih.gov

For this compound, PES exploration can reveal various reaction pathways, including isomerization, addition, and cycloaddition reactions. juniperpublishers.com By systematically searching the PES, computational chemists can uncover novel reaction mechanisms and predict the feasibility of different chemical transformations. amazon.com This comprehensive understanding of the energy landscape is invaluable for designing new synthetic routes and understanding the chemical behavior of this compound under various conditions.

Solvation Models in Computational Studies

In the computational analysis of this compound, understanding the influence of the solvent is critical for accurately predicting its behavior and reactivity. Solvation models are employed to simulate the effects of the solvent environment on the solute molecule. These models range from explicit representations of individual solvent molecules to implicit continuum models that describe the solvent as a uniform medium with specific dielectric properties.

Quantum and statistical mechanics are utilized to investigate the origin of solvent effects on reaction rates. researchgate.net A common approach involves first calculating a reaction path in the gas phase using ab initio molecular orbital methods. researchgate.net Subsequently, the effects of solvation are determined for this pathway through free-energy perturbation calculations, often employing Monte Carlo simulations in various solvents. researchgate.net This methodology relies on a classical description of the intermolecular interactions, with partial charges for the reacting system derived from quantum mechanical wavefunctions. researchgate.net

One significant area of research involves the theoretical evaluation of the radii of atoms within a molecule, which is fundamental for many applications in physics and chemistry. acs.org A recent study that included this compound in a large dataset of 1235 molecules demonstrated that reference molecular iso-density surfaces can be accurately reproduced. acs.org This is achieved by using solvent-excluded surfaces (SES) generated with a specific probe sphere radius, where atomic radii are estimated via effective and free volumes. acs.org The research highlighted the good performance of Hirshfeld-type partitioning schemes in this context. acs.org The study utilized higher-level electronic structure computations with the DSD-PBEP86/def2QZVPD double-hybrid DFT method to accurately reproduce molecular iso-density surfaces. acs.org

The table below presents data from a computational study that evaluated molecular surfaces for a large set of molecules, including this compound, using various theoretical methods. acs.org

| Molecule Name | Method 1 (Ų) | Method 2 (Ų) | Method 3 (Ų) | Method 4 (Ų) | Method 5 (Ų) | Method 6 (Ų) | Method 7 (Ų) |

| This compound | 156.8928 | 157.9887 | 157.4048 | 156.8761 | 159.344 | 157.3809 | 156.7422 |

| Data sourced from a study on the theoretical quantification of atomic radii in molecules. acs.org |

Database Integration for Reaction Pathway Prediction

Predicting the reaction pathways of this compound is a key aspect of its computational investigation, enabling the exploration of its synthetic potential. This is often achieved by integrating computational tools with comprehensive chemical reaction databases.

Cross-referencing with established reaction databases like Reaxys is a direct method used to propose feasible synthetic routes for or from this compound. This approach can suggest potential transformations such as cyano-ene reactions or [2+2] cycloadditions, based on known and documented chemical reactivity patterns.

More sophisticated computational algorithms, such as SubNetX, have been developed to systematically design and rank synthetic pathways. biorxiv.org These tools extract relevant reactions from large biochemical databases and assemble them into balanced reaction subnetworks. biorxiv.org The process involves several steps:

Preparation : Defining a network of balanced reactions, the target compound (e.g., a derivative of this compound), and precursor molecules. biorxiv.org

Graph Search : Identifying linear core pathways from the precursors to the target. biorxiv.org

Subnetwork Extraction : Expanding the core pathways to include reactions for all co-substrates and byproducts to ensure the subnetwork is balanced. biorxiv.org

Integration and Ranking : The balanced subnetwork can then be integrated into a host organism's metabolic model to assess feasibility and rank the pathways based on criteria like yield or pathway length. biorxiv.org

Hybrid methods that combine knowledge-based rules with machine learning are also employed for predicting biotransformation pathways. nih.gov These models are trained on extensive datasets of known biotransformation rules and pathways, such as those found in the EAWAG-BBD (Biocatalysis/Biodegradation Database). nih.gov Tools like the Biotransformer Metabolism Prediction Tool (BMPT) use machine learning methods to predict reactions progressively, starting from a parent compound. nih.gov Such predictive models are crucial for understanding the metabolic fate of compounds and for designing novel biocatalytic processes. nih.gov

The table below lists databases and computational tools relevant to reaction pathway prediction.

| Tool/Database | Description | Application |

| Reaxys | A database of chemical reactions, substances, and properties. | Used to cross-reference and propose feasible reaction routes. |

| SubNetX | A computational algorithm for extracting and assembling balanced reaction subnetworks from databases. biorxiv.org | Designs and ranks novel biosynthetic pathways for target chemicals. biorxiv.org |

| EAWAG-BBD | A database of microbial biocatalytic reactions and biodegradation pathways. nih.gov | Serves as training data for machine learning models that predict biotransformation. nih.gov |

| Reactome | A free, open-source, curated, and peer-reviewed pathway database. reactome.org | Provides bioinformatics tools for visualizing, interpreting, and analyzing pathway knowledge. reactome.org |

Vi. Research Applications of 1,4 Dicyano 2 Butene in Specialized Chemical Synthesis

Building Block for Pharmaceuticals and Agrochemicals

1,4-Dicyano-2-butene (B72079) serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.comxinchem.com Its utility stems from its function as a versatile reagent that provides a platform for introducing cyano moieties into different molecular structures. guidechem.com The dinitrile structure is a precursor to various functional groups, making it an important starting material for a range of specialized chemical products. alfa-chemical.comxinchem.com Companies specializing in fine chemicals supply this compound for these applications, highlighting its role in the development of new products in these fields. xinchem.com

Precursor in Organic Synthesis of Complex Molecules

As an intermediate in organic synthesis, this compound is a key component in multi-step chemical manufacturing pathways. It is particularly significant in the production of aliphatic dinitriles and their derivatives, which are crucial for the polymer industry.

A primary application of this compound is its conversion to Adiponitrile (B1665535), also known as hexanedinitrile. wikipedia.org This conversion is achieved through catalytic hydrogenation, which saturates the central carbon-carbon double bond. This process is a critical step in the production of industrially significant chemicals. wikipedia.orglookchem.com The reaction can be performed with high selectivity, as detailed in the table below. lookchem.com

| Parameter | Value | Selectivity |

| Catalyst | Palladium (Pd) | 95-97% |

| Temperature | 300 °C | 95-97% |

| Phase | Gas Phase | 95-97% |

This table summarizes the typical conditions for the gas-phase hydrogenation of this compound to Adiponitrile. lookchem.com

This compound is a key intermediate in one of the manufacturing routes for Nylon 66 precursors. google.com The synthesis of Adiponitrile from this compound is a pivotal step, as Adiponitrile is subsequently hydrogenated to produce Hexamethylenediamine (B150038). e3s-conferences.orggoogle.com Hexamethylenediamine and Adipic acid are the two monomers required for the polycondensation reaction that produces Nylon 66. e3s-conferences.org

The industrial synthesis pathway often begins with 1,3-Butadiene (B125203), as outlined in the following table. wikipedia.orglookchem.come3s-conferences.org

| Step | Reactant(s) | Product | Role of Product |

| 1 | 1,3-Butadiene, Chlorine | 1,4-Dichloro-2-butene | Intermediate |

| 2 | 1,4-Dichloro-2-butene, Sodium Cyanide | This compound | Intermediate |

| 3 | This compound, Hydrogen | Adiponitrile (Hexanedinitrile) | Nylon 66 Precursor |

| 4 | Adiponitrile, Hydrogen | Hexamethylenediamine | Nylon 66 Precursor |

This table outlines the multi-step synthesis route from 1,3-Butadiene to the precursors of Nylon 66. wikipedia.orglookchem.come3s-conferences.org

The versatility of this compound extends to its potential use in creating specialized derivatives for biotechnological applications. lookchem.com Its ability to undergo various chemical transformations allows for the synthesis of novel compounds that can be used in contract research and development for fine chemicals and biochemicals. lookchem.com

Role in Materials Science and Catalysis Research

In the field of materials science, this compound is recognized for its role in polymer chemistry. guidechem.com Ongoing research continues to explore its potential applications in both materials science and catalysis. guidechem.com

As a monomer, this compound can participate in polymerization reactions to form new polymer chains. guidechem.comguidechem.com The process involves the typical steps of initiation, propagation, and termination to create polymers with specific properties derived from the dicyano-functionalized butene backbone. guidechem.com

This compound is utilized in the manufacturing of adhesives where it functions as a crosslinking agent. guidechem.comguidechem.com In this capacity, it promotes the bonding between different materials by forming strong and durable chemical bonds. guidechem.com The mechanism of action involves the reaction of the compound to create a three-dimensional network structure within the adhesive, enhancing its cohesive strength and adhesive properties. guidechem.com

Development of Telechelic Polymers

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of their chains. guidechem.comwatson-int.com This structural feature allows them to serve as building blocks for more complex polymeric architectures, such as block copolymers, polymer networks, and chain-extended materials. guidechem.com this compound has been effectively utilized as a difunctional chain transfer agent (CTA) in the synthesis of telechelic polymers, particularly in ring-opening metathesis polymerization (ROMP).

In the synthesis of high molecular weight dicyano-telechelic polybutadienes, this compound plays a crucial role. The process involves the ROMP of a cyclic olefin monomer, such as 1,5-cyclooctadiene (B75094) (COD), in the presence of a metathesis catalyst (e.g., Grubbs catalyst) and this compound as the CTA. The CTA cleaves the growing polymer chain and incorporates itself at the chain ends, thereby introducing the cyano (-CN) functional groups.